N-[3-(acetylamino)phenyl]-4-bromobenzamide
Overview
Description
N-[3-(acetylamino)phenyl]-4-bromobenzamide is an organic compound with the molecular formula C15H13BrN2O2 It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-bromobenzamide typically involves the following steps:
Acetylation: The starting material, 3-aminophenyl, undergoes acetylation using acetic anhydride to form 3-(acetylamino)phenyl.
Bromination: The acetylated product is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the para position of the benzene ring.
Amidation: Finally, the brominated compound is reacted with benzoyl chloride or a similar reagent to form the benzamide moiety, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are applied.
Major Products
Substitution: Products include N-[3-(acetylamino)phenyl]-4-aminobenzamide or N-[3-(acetylamino)phenyl]-4-thiolbenzamide.
Oxidation: Products include quinones or nitro derivatives.
Reduction: Products include corresponding amines.
Hydrolysis: Products include 3-(acetylamino)benzoic acid and 4-bromoaniline.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-4-bromobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-bromobenzamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the bromobenzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(acetylamino)phenyl]-4-chlorobenzamide
- N-[3-(acetylamino)phenyl]-4-fluorobenzamide
- N-[3-(acetylamino)phenyl]-4-iodobenzamide
Uniqueness
N-[3-(acetylamino)phenyl]-4-bromobenzamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-4-bromobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)17-13-3-2-4-14(9-13)18-15(20)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUNEFBCZHQKAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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